molecular formula C49H70D8O13P · NH4 B1163581 PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)

PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)

Cat. No.: B1163581
M. Wt: 932.2
InChI Key: QDEKHAQSZLEXCD-NOQPQGTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) is used as an internal standard for the quantification of PtdIns-(1-arachidonoyl, 2-arachidonoyl) by stable isotope dilution MS. The accuracy of the sample weight in this vial is between 5% over and 2% under the amount shown on the vial. If better precision is required, the deuterated standard should be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).The phosphatidylinositols (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (sodium salt) is a synthetic analog of natural PtdIns featuring deuterated C20:4 fatty acids at the sn-2 position. This synthetic standard compound contains the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound.

Properties

Molecular Formula

C49H70D8O13P · NH4

Molecular Weight

932.2

InChI

InChI=1S/C49H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(50)59-39-41(40-60-63(57,58)62-49-47(55)45(53)44(52)46(54)48(49)56)61-43(51)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,41,44-49,52-56H,

InChI Key

QDEKHAQSZLEXCD-NOQPQGTPSA-N

SMILES

O[C@@H]1[C@@H](O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(CCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCCC)=O)COC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)=O)[C@H](O)[C@H]1O.[NH4+]

Synonyms

1-(1-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-2R-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-5,6,8,9,11,12,14,15-d8-phosphatidyl)inositol, monoammonium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)
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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)
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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)
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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)
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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)
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PtdIns-(1-arachidonoyl, 2-arachidonoyl-d8) (ammonium salt)

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